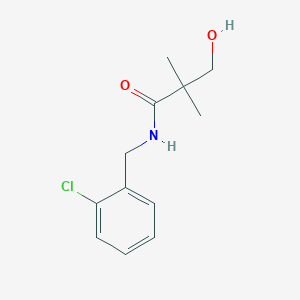N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide
CAS No.: 171569-37-2
Cat. No.: VC2689687
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 171569-37-2 |
|---|---|
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.71 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C12H16ClNO2/c1-12(2,8-15)11(16)14-7-9-5-3-4-6-10(9)13/h3-6,15H,7-8H2,1-2H3,(H,14,16) |
| Standard InChI Key | TWJXCDFCKPEPHD-UHFFFAOYSA-N |
| SMILES | CC(C)(CO)C(=O)NCC1=CC=CC=C1Cl |
| Canonical SMILES | CC(C)(CO)C(=O)NCC1=CC=CC=C1Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide is an organic compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . The compound is registered in chemical databases with the CAS number 171569-37-2 and is also identified in PubChem with the CID 59778447 . This compound features a 2-chlorobenzyl group attached to an amide nitrogen, with the carbonyl group connected to a dimethyl-substituted carbon that also bears a hydroxymethyl group.
Structural Representation and Nomenclature
The IUPAC name for this compound is N-[(2-chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide, though it is also referred to by several synonyms in the scientific literature . The chemical structure contains a 2-chlorophenyl ring connected via a methylene bridge to an amide nitrogen, which is further bonded to a 3-hydroxy-2,2-dimethylpropanamide moiety. This structural arrangement is critical to its chemical behavior and potential biological activities.
Molecular Identifiers and Descriptors
For computational and database purposes, the compound can be represented by its InChI notation:
InChI=1S/C12H16ClNO2/c1-12(2,8-15)11(16)14-7-9-5-3-4-6-10(9)13/h3-6,15H,7-8H2,1-2H3,(H,14,16)
The corresponding InChIKey is TWJXCDFCKPEPHD-UHFFFAOYSA-N, which serves as a fixed-length identifier for easier database searching and information retrieval . The compound can also be represented in SMILES notation as CC(C)(CO)C(=O)NCC1=CC=CC=C1Cl, providing a compact linear representation of its molecular structure .
Related Compounds and Chemical Context
Relationship to Clomazone
N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide has been identified as a metabolite of clomazone (2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone), which is a widely used herbicide . Understanding the relationship between these compounds is important for tracing the environmental fate of clomazone and assessing its ecological impact. The compound is specifically labeled as "Clomazone metabolite FMC 65317" in some databases, confirming its role in the metabolic pathway of this agricultural chemical .
Physical and Chemical Properties
Documented Properties
Based on the molecular structure and comparison with similar compounds, N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide would be expected to exist as a solid at room temperature. The presence of an amide group and a hydroxyl function suggests potential for hydrogen bonding, which would influence its solubility profile and crystalline properties.
Functional Group Reactivity
The compound contains several reactive functional groups that dictate its chemical behavior:
-
The amide group (-CONH-) is relatively stable but can undergo hydrolysis under strongly acidic or basic conditions
-
The hydroxyl group (-OH) can participate in oxidation reactions or act as a nucleophile
-
The chloro substituent on the benzene ring may influence electronic distribution and potentially facilitate certain coupling reactions
Analytical Characterization
Infrared Spectroscopy
By analogy with related compounds, N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide would be expected to show characteristic IR absorption bands for:
-
N-H stretching (amide) around 3300 cm^-1
-
O-H stretching (hydroxyl group) in the 3600-3400 cm^-1 region
-
C=O stretching (amide) around 1650 cm^-1
-
C-Cl stretching in the 800-600 cm^-1 region
Chromatographic Analysis
For detection and quantification of N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide in various matrices, high-performance liquid chromatography (HPLC) coupled with suitable detectors would be expected to be effective. The presence of both the aromatic ring and amide group would facilitate detection using UV spectroscopy.
Biological Significance and Applications
Metabolic Pathway Significance
As a metabolite of clomazone, N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide represents an important intermediate in the environmental degradation pathway of this herbicide . Understanding its formation, persistence, and further transformation is crucial for assessing the environmental impact of clomazone application in agricultural settings.
Environmental Considerations
Degradation and Persistence
As a metabolite of an agricultural herbicide, understanding the environmental fate of N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide is important. Typical factors affecting its persistence would include:
-
Hydrolytic stability in various pH conditions
-
Photodegradation potential
-
Microbial transformation pathways
-
Soil adsorption characteristics
Research Gaps and Future Directions
Analytical Method Development
Further research is needed to develop and validate specific analytical methods for the detection and quantification of N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide in environmental samples, particularly in soil, water, and plant tissues where clomazone applications might lead to its formation.
Biological Activity Exploration
The potential biological activities of N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide remain largely unexplored according to the available literature. Future research could investigate its possible antimicrobial, enzymatic inhibition, or other biological properties, particularly given the bioactivities reported for structurally related compounds .
Synthesis Optimization
Development of efficient and environmentally friendly synthetic routes specifically for N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide would be valuable for enabling further research on this compound. The green chemistry approaches mentioned for related syntheses, such as water-based reaction systems , could be adapted and optimized for this specific target.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume